9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)-
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Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes pyrazino, pyrrolo, and benzodiazepine moieties
Preparation Methods
The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the pyrazino and pyrrolo rings through cyclization reactions. The final step involves the addition of the 4-fluorophenylmethyl group. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in modulating biological pathways, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to its benzodiazepine core, it is being investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other pathways, including those involved in neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Compared to other benzodiazepines, 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-fluorophenyl)methyl)- stands out due to its unique fused ring structure and the presence of the 4-fluorophenylmethyl group. Similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties. The unique structure of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles
Properties
CAS No. |
144109-19-3 |
---|---|
Molecular Formula |
C22H20FN3O |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
9-[(4-fluorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C22H20FN3O/c23-18-9-7-16(8-10-18)12-24-14-21-20-6-3-11-25(20)19-5-2-1-4-17(19)13-26(21)22(27)15-24/h1-11,21H,12-15H2 |
InChI Key |
OMAATIABANUEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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